molecular formula C12H10F3N3OS B2774230 N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 866011-13-4

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B2774230
CAS RN: 866011-13-4
M. Wt: 301.29
InChI Key: VJBMKJWKMYENFL-BOPFTXTBSA-N
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Description

“N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C12H10F3N3OS . It has a molecular weight of 301.2875096 . It’s also known by its CBNumber: CB61526949 .


Physical And Chemical Properties Analysis

While the search results mention some physical and chemical properties such as melting point, boiling point, and density , specific values weren’t provided.

Scientific Research Applications

Urea Derivatives and Cytokinin-like Activity

Urea derivatives, including compounds similar to N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea, have been identified for their cytokinin-like activity, which influences cell division and differentiation in plant biology. Such compounds are known to exceed the activity of natural adenine compounds in in vitro studies, offering a synthetic alternative to explore plant morphogenesis and adventitious root formation. This highlights the utility of urea derivatives in agricultural and botanical research, providing insights into plant growth and development processes (Ricci & Bertoletti, 2009).

Synthesis and Structural Studies

The chemical structure and synthesis methods of urea derivatives also receive significant attention, enabling the development of novel compounds with specific biological activities. Microwave irradiation techniques have facilitated the efficient synthesis of thiadiazol-2-yl urea derivatives, demonstrating the role of innovative methodologies in creating bioactive molecules. Such advances in synthetic chemistry enhance the repertoire of urea-based compounds for further biological and pharmacological evaluations (Kejian Li & Wenbin Chen, 2008).

Enantioselective Anion Receptors

Research into non-racemic atropisomeric (thio)ureas, including molecules structurally related to the specified urea derivative, has revealed their potential as neutral enantioselective anion receptors. These compounds exhibit specificity in binding to anions, such as N-protected amino acid tetrabutylammonium salts, showcasing their utility in stereochemical studies and the development of chiral resolution agents. Such findings underscore the importance of urea derivatives in the realm of enantioselective catalysis and molecular recognition (Roussel et al., 2006).

Anticancer and Enzyme Inhibition Studies

Urea derivatives have been explored for their potential in anticancer therapy and enzyme inhibition. The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have shown varying degrees of activity against specific cancer cell lines and enzymes, highlighting the therapeutic potential of these compounds in oncology and other medical fields. Such research efforts are crucial for identifying new drug candidates and understanding the molecular basis of their activity (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).

properties

IUPAC Name

(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-18-5-6-20-11(18)17-10(19)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,19)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBMKJWKMYENFL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N\C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea

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